2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-hydroxyethyl group at position 1 of the pyrimidine core and an N-(3-methylphenyl)acetamide substituent at position 5. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and phosphodiesterases.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11-3-2-4-12(7-11)19-14(23)9-20-10-17-15-13(16(20)24)8-18-21(15)5-6-22/h2-4,7-8,10,22H,5-6,9H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPAMGCKAXKJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-4-cyanopyrazole Derivatives
Reaction of 5-amino-4-cyanopyrazole (2a–f ) with aliphatic acids (e.g., acetic acid) in the presence of phosphorus oxychloride yields pyrazolo[3,4-d]pyrimidin-4-ones (3a–l ). For example, heating 2a (10 mM) with acetic acid (15 mM) and POCl₃ (catalytic) at 80°C for 6 hours produces 3a in 85% yield. Microwave-assisted cyclization reduces reaction times to 20–30 minutes while maintaining yields >80%.
Ortho-Amino Ester Cyclization
Alternative routes employ ortho-amino esters of pyrazole derivatives. Cyclization with aromatic nitriles under HCl gas flow in dioxane generates the pyrazolo[3,4-d]pyrimidin-4-one core (2a–j ) in 70–90% yields. For instance, reacting 1-(2,4-dinitrophenyl)pyrazole-ortho-amino ester with benzonitrile for 6 hours yields 2e , a key intermediate.
N1-Alkylation with 2-Hydroxyethyl Group
Introducing the 2-hydroxyethyl moiety at the N1 position requires selective alkylation:
Chloroacetylation and Nucleophilic Substitution
Glutamate-derived intermediates (4 ) are chloroacetylated using chloroacetyl chloride in dichloromethane to form 5 . Subsequent N1-alkylation of pyrazolo[3,4-d]pyrimidin-4-one (3a ) with 5 in isopropanol at 50°C for 3 hours achieves 75–80% yields.
Direct Hydroxyethylation
Alternatively, treating the core scaffold with 2-bromoethanol in DMF containing K₂CO₃ at 60°C for 12 hours installs the hydroxyethyl group, though yields drop to 65% due to competing O-alkylation.
C5-Acetamide Functionalization
The N-(3-methylphenyl)acetamide group is introduced via acetamide linker alkylation:
Chloroacetamide Intermediate Coupling
Glutamate chloroacetamide (5 ) reacts with 3-methylaniline in isopropanol at 50°C to form N-(3-methylphenyl)acetamide. Condensation with the C5-chlorinated pyrazolo[3,4-d]pyrimidine (3a ) under reflux for 8 hours yields the target compound in 70% purity.
Mitsunobu Reaction for Direct Attachment
A Mitsunobu reaction between the C5-hydroxyl intermediate and N-(3-methylphenyl)acetamide using DIAD and PPh₃ in THF achieves 82% yield, minimizing side products.
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Yield Optimization
Microwave-assisted cyclization () outperforms conventional methods, reducing reaction times by 75% while maintaining yields (Table 1).
Table 1: Reaction Condition Comparison
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional cyclization | 6 h | 85 | 90 |
| Microwave cyclization | 30 min | 88 | 95 |
| Mitsunobu coupling | 12 h | 82 | 98 |
Solvent and Catalyst Impact
Using DMF with K₂CO₃ improves hydroxyethylation efficiency (70% vs. 50% in THF). POCl₃ catalysis in cyclization enhances regioselectivity, minimizing byproducts.
Challenges and Mitigation Strategies
- Byproduct Formation : Competing O-alkylation during hydroxyethylation is mitigated by using bulky bases (e.g., DBU).
- Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves N- vs. O-alkylation products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Oncology Applications
Research indicates that compounds similar to 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide exhibit significant anti-cancer properties. Specifically, pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit kinases involved in cancer progression.
- Kinase Inhibition : The compound may act as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which plays a role in various cancer pathways. Inhibiting such kinases can potentially halt tumor growth and proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- COX-II Inhibition : A study highlighted that certain pyrazole derivatives exhibited potent COX-II inhibitory activity, suggesting that similar compounds could be developed to manage inflammatory diseases effectively . The compound's structural features may contribute to its selectivity and potency against COX-II.
Case Study 1: Cancer Treatment
In a study focusing on pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized various compounds and evaluated their efficacy against cancer cell lines. The findings indicated that certain derivatives demonstrated significant cytotoxicity against multiple cancer types, including breast and lung cancers. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.15 | Breast |
| Compound B | 0.25 | Lung |
| Compound C | 0.30 | Colon |
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory potential of pyrazolo derivatives through in vivo models of inflammation. The results showed that the compounds significantly reduced edema and inflammatory markers compared to control groups. This suggests that these compounds could be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases .
| Compound Name | ED50 (mmol/kg) | Inflammation Model |
|---|---|---|
| Compound X | 35.7 | Carrageenan-induced |
| Compound Y | 38.7 | Formalin-induced |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects on Solubility :
- The 2-hydroxyethyl group in the target compound may enhance water solubility compared to the lipophilic 4-fluorophenyl () or 4-chlorophenyl () substituents.
- The N-(3-methylphenyl)acetamide group balances moderate lipophilicity, contrasting with the more polar N-(3-methoxyphenyl) group in .
Biological Activity Implications: Fluorinated analogs (e.g., ) often exhibit improved metabolic stability and target binding due to fluorine’s electronegativity and size .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for similar pyrazolo[3,4-d]pyrimidines, such as Suzuki-Miyaura coupling () or nucleophilic substitution (). For example, describes coupling 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with intermediates in DMF, yielding a 21% product .
Notes:
- The target compound’s hydroxyethyl group may lower its melting point compared to the high-melting chromenone derivatives (e.g., 302–304°C in ) due to reduced crystallinity .
- Yields for pyrazolo[3,4-d]pyrimidine syntheses are generally low (19–21%), reflecting challenges in functionalizing the heterocyclic core .
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core.
- An acetamido group that enhances its solubility and biological interactions.
- A hydroxyethyl substituent that may influence its pharmacokinetics.
Research indicates that compounds similar to this pyrazolo derivative exhibit significant biological activities primarily through the inhibition of specific kinases involved in cancer progression. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various cancer signaling pathways .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound and its analogs:
Case Studies and Research Findings
- Anticancer Activity
- Structure-Activity Relationships (SAR)
- Synergistic Effects
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Critical steps include:
- Cyclization : Use of precursors like pyrazole derivatives and chlorophenyl intermediates under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the fused heterocyclic core .
- Acylation : Reaction with α-chloroacetamide derivatives in the presence of triethylamine as a base to introduce the N-(3-methylphenyl)acetamide group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How can structural characterization resolve discrepancies in reported biological activities?
Conflicting bioactivity data (e.g., anti-inflammatory vs. anticancer potency) often arise from structural impurities or stereochemical variations. Methodological approaches include:
- NMR and HRMS : Confirm the presence of the 2-hydroxyethyl group and 3-methylphenyl substituent. For example, -NMR should show a triplet at δ 3.65 ppm (CH₂OH) and singlet at δ 2.35 ppm (Ar-CH₃) .
- X-ray crystallography : Resolve stereoelectronic effects of the pyrazolo[3,4-d]pyrimidine core on target binding .
- HPLC-PDA : Detect trace impurities (>0.5%) that may interfere with bioassays .
Advanced Research Questions
Q. How does the 2-hydroxyethyl substituent influence target selectivity in kinase inhibition assays?
The 2-hydroxyethyl group enhances solubility and hydrogen-bonding interactions with kinase ATP-binding pockets. Comparative studies with analogs lacking this group show:
- Enhanced IC₅₀ : 0.12 µM vs. 1.4 µM (non-hydroxylated analog) against PI3Kα .
- Reduced off-target effects : Molecular dynamics simulations indicate tighter binding to conserved lysine residues (e.g., Lys802 in PI3Kα) .
Q. What experimental strategies address conflicting in vitro vs. in vivo anti-inflammatory data?
Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug modification : Acetylation of the 2-hydroxyethyl group to improve plasma stability (t₁/₂ increased from 1.2 h to 4.8 h in rat models) .
- Pharmacokinetic profiling : LC-MS/MS quantification of liver microsomal metabolites (e.g., glucuronide conjugates) .
- Dose optimization : In murine LPS-induced inflammation models, 10 mg/kg (IV) showed 60% TNF-α reduction vs. 25% at 5 mg/kg .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
SAR analysis of pyrazolo[3,4-d]pyrimidine analogs reveals:
- 3-Methylphenyl group : Critical for hydrophobic interactions with COX-2 (ΔG = -9.8 kcal/mol vs. -6.2 kcal/mol for unsubstituted phenyl) .
- 4-Oxo moiety : Essential for hydrogen bonding with Ser530 in COX-2 (mutation studies reduce inhibition by 70%) .
Q. What methodologies validate the compound’s mechanism in apoptosis induction?
- Flow cytometry : Annexin V/PI staining in A549 cells shows 40% apoptosis at 10 µM vs. 5% in controls .
- Western blotting : Upregulation of cleaved caspase-3 and PARP in a dose-dependent manner (1–20 µM) .
- CRISPR knockouts : BAX/BAK-deficient cells show 80% reduction in apoptosis, confirming mitochondrial pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
